2-Amino-10-methyl-acridin-9-one is a chemical compound with the molecular formula and a molecular weight of approximately 224.26 g/mol. This compound features an acridine backbone, which is characterized by a fused ring structure containing nitrogen atoms. The presence of an amino group at the second position and a methyl group at the tenth position contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
The compound has a density of 1.274 g/cm³ and a boiling point of 456.1ºC at 760 mmHg, indicating its stability under high temperatures. Although specific melting point data is not available, its flash point is recorded at 229.6ºC, suggesting it requires significant heat to ignite .
Research indicates that derivatives of acridone compounds, including 2-amino-10-methyl-acridin-9-one, have shown potential in forming reactive species that can interact with DNA, contributing to their anticancer properties .
2-Amino-10-methyl-acridin-9-one exhibits significant biological activity, particularly in the realm of anticancer research. Studies have demonstrated that acridine derivatives can induce cytotoxic effects on various cancer cell lines through mechanisms such as:
Additionally, compounds related to this structure have been evaluated for their antimicrobial properties and as potential leads for new drug development targeting various diseases .
The synthesis of 2-amino-10-methyl-acridin-9-one can be achieved through several methods:
The applications of 2-amino-10-methyl-acridin-9-one are diverse:
Interaction studies involving 2-amino-10-methyl-acridin-9-one have primarily focused on its binding affinity to DNA and proteins. Techniques such as electrophoretic mobility shift assays have been employed to demonstrate how these compounds can bind to double-stranded DNA, potentially leading to structural changes that inhibit replication or transcription processes .
Additionally, molecular docking studies suggest that specific interactions with amino acid residues in target proteins may enhance the efficacy of these compounds as therapeutic agents .
Several compounds share structural similarities with 2-amino-10-methyl-acridin-9-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 9-Aminoacridine | Acridine derivative | Known for strong DNA intercalating properties |
| Amsacrine | Acridine derivative | Used as a chemotherapeutic agent; inhibits topoisomerase II |
| 10-Methylacridone | Acridone derivative | Exhibits lower toxicity; studied for antimicrobial activity |
| 7-Amino-4-carboxylic acid acridone | Modified acridone | Shows enhanced solubility and bioactivity |
These compounds highlight the versatility of the acridine structure while showcasing how modifications can lead to distinct biological activities and applications.
The strategic modification of specific positions on the acridine ring system represents a fundamental approach to enhancing the bioactivity of 2-amino-10-methyl-acridin-9-one derivatives [1]. Research has demonstrated that the electronic and steric properties of substituents at different ring positions significantly influence DNA binding affinity, cellular uptake, and overall therapeutic efficacy [2] [3].
Position-specific substitution patterns reveal distinct structure-activity relationships that govern biological performance [1] [3]. The introduction of electron-withdrawing groups at position 3, such as nitro or trifluoromethyl substituents, enhances the electron-deficient character of the acridine system, thereby improving intercalation properties and cytotoxic potency [3] [4]. Conversely, electron-donating groups at position 2, particularly methoxy substituents, have been shown to increase anticancer activity through enhanced DNA binding interactions [3].
The presence of substituents at position 6 significantly affects both antibacterial and anticancer activities [3] [5]. Chloro and nitro groups at this position demonstrate improved cytotoxicity profiles, with structure-activity relationship analysis revealing that the electronic nature of these substituents directly correlates with biological efficacy [3]. Position 9 modifications, particularly amino and methylamino substitutions, are critical for maintaining DNA binding capacity and represent essential structural features for bioactivity [1] [6] [7].
The acridine ring positions 4 and 7 play crucial roles in DNA intercalation mechanisms [1] [2]. Carboxamide substitutions at position 4 enhance topoisomerase inhibition properties, while methoxy and phenyl groups at position 7 improve intercalation stability and binding affinity [1] [2]. Research utilizing fluorescence quenching assays and thermal denaturation studies has confirmed that these positional modifications directly influence the thermodynamic parameters of DNA-acridine complex formation [8] [9].
Systematic evaluation of substitution patterns has revealed that the spatial arrangement of functional groups affects the geometry of DNA intercalation sites [10] [11]. The acridine chromophore orientation within the DNA double helix is modulated by the steric bulk and electronic properties of ring substituents, with optimal activity observed when substituents do not impede the planar insertion of the acridine moiety between base pairs [10] [11].
| Position | Substituent Examples | Bioactivity Effect | Key Research Findings |
|---|---|---|---|
| C2 | Methoxy, Chloro | Enhanced anticancer activity, increased DNA binding | Electron-donating groups at C2 increase potency against cancer cell lines [3] [4] |
| C3 | Nitro, Trifluoromethyl | Improved electron-withdrawing properties, enhanced potency | CF3 groups at C3 result in compounds with potent activity [3] [4] |
| C4 | Methyl, Carboxamide | Increased DNA intercalation, topoisomerase inhibition | Position 4 substitution affects DNA sequence specificity [1] [2] |
| C5 | Amino, Methoxy | Enhanced selectivity, improved binding affinity | C5 substitution favors biological activity over C6 modifications [12] [13] |
| C6 | Chloro, Nitro | Increased cytotoxicity, improved antibacterial activity | C6 position critical for antibacterial properties [3] [5] |
| C7 | Methoxy, Phenyl | Enhanced intercalation properties, increased activity | C7 modifications affect π-π stacking interactions with DNA [1] [2] |
| C9 | Amino, Methylamino | Critical for DNA binding, essential for bioactivity | C9 position essential for maintaining acridine pharmacophore [1] [6] [7] |
Advanced molecular docking studies have elucidated the relationship between substituent positioning and molecular recognition events [10] [14]. The incorporation of hydrogen bond donors and acceptors at specific ring positions enhances the complementarity between acridine derivatives and their biological targets [10] [14]. Position 2 methoxy substituents, in particular, facilitate hydrogen bonding interactions with DNA major groove residues, thereby increasing binding selectivity and duration [3] [14].
The influence of ring substitution extends beyond simple intercalation to encompass specific protein-DNA interactions [15] [16]. Acridine derivatives bearing appropriately positioned substituents demonstrate enhanced affinity for topoisomerase enzymes, with binding constants showing significant improvement compared to unsubstituted analogs [15] [17]. These modifications enable the compounds to function as catalytic inhibitors rather than topoisomerase poisons, potentially reducing the risk of secondary malignancies associated with DNA strand breaks [15].
The development of platinum-acridine hybrid agents represents a paradigm shift in the design of DNA-targeted anticancer therapeutics [18] [19]. These conjugates combine the DNA cross-linking capabilities of platinum coordination complexes with the intercalative properties of acridine chromophores, resulting in agents that damage DNA through dual mechanisms fundamentally different from cisplatin [18] [20].
The prototypical platinum-acridine conjugate, PtCl(en)(ACRAMTU)₂, exemplifies the successful integration of platinum coordination chemistry with acridine pharmacophores [18] [19]. The ethane-1,2-diamine platinum center provides the metalation capability, while the acridine moiety contributes intercalative binding properties [18] [21]. This hybrid design enables the formation of monofunctional-intercalative DNA adducts that do not mimic the structural perturbations produced by cisplatin [19] [20].
Recent synthetic advances have focused on modifying the thiourea linkage between the platinum center and acridine chromophore [19] [22]. The replacement of sulfur donors with amidine nitrogen significantly accelerates DNA binding kinetics, resulting in compounds with greatly enhanced biological activity in rapidly proliferating cancer cells [19] [22]. This modification addresses a key limitation of early platinum-acridine conjugates, which exhibited relatively sluggish reaction rates with nucleobase nitrogen [19].
Platinum-acridine hybrids demonstrate unique DNA binding characteristics that distinguish them from conventional platinum drugs [18] [20]. The intercalating acridine moiety dictates the sequence specificity of platination, with preferred binding occurring at purine residues adjacent to intercalation sites [19] [23]. This mechanism results in the formation of structurally distinct DNA adducts that evade the cellular DNA repair machinery responsible for cisplatin resistance [18] [20].
Bis-acridine platinum complexes exhibit even more pronounced DNA binding properties, with binding constants on the order of 10⁷ M⁻¹ and excluded site sizes of approximately 4 base pairs [23]. These compounds demonstrate bis-intercalative binding at TATA sequences, which are crucial for eukaryotic transcription initiation [23]. The strong DNA binding affinity and sequence selectivity of these agents suggest potential applications as transcriptional inhibitors in addition to their cytotoxic properties [23].
| Compound Type | Structure Features | DNA Binding Mode | Cytotoxicity Enhancement | Mechanism Advantages |
|---|---|---|---|---|
| PT-ACRAMTU | PtCl(en)(ACRAMTU)₂ | Monofunctional-intercalative | Nanomolar activity in NSCLC | Non-cross-linking DNA damage [18] [19] [21] |
| Amidine-modified | Thiourea replaced with amidine | Enhanced monofunctional binding | Accelerated DNA binding kinetics | Improved reaction rates with DNA [19] [22] |
| Ester-functionalized | Carboxylic ester groups | Maintained intercalative properties | 6-fold higher than cisplatin | Tumor-selective delivery potential [24] [25] |
| Bis-acridine complex | Two acridine units linked | Bis-intercalative at TATA sequences | Strong DNA binding (10⁷ M⁻¹) | Transcription inhibition capability [23] |
| Prodrug conjugates | Pt(IV) with azide modification | Reductive activation mechanism | Compatible with ADC delivery | Targeted drug delivery [26] |
The cellular mechanisms of platinum-acridine hybrids differ markedly from those of conventional platinum drugs [18] [20]. These agents induce robust S-phase arrest and pronounced inhibition of DNA replication, with up to 75% of viable cells showing reduced incorporation of nucleoside analogs into newly synthesized DNA [27]. This contrasts with cisplatin-treated cells, which typically progress to G2/M phase of the cell cycle [27].
The unique spectrum of anticancer activity exhibited by platinum-acridines correlates strongly with the expression levels of specific membrane transporters [20] [22]. The solute carrier human multidrug and toxin extrusion protein 1 (hMATE1) has emerged as a dominant predictor of cancer cell chemosensitivity to these hybrid agents across diverse tissue types [20] [22]. This transporter-mediated uptake mechanism provides a rational basis for patient selection and represents a significant advancement in personalized cancer therapy [20].
Advanced platinum-acridine designs incorporate prodrug strategies to enhance tumor selectivity and reduce systemic toxicity [26] [28]. Platinum(IV) analogs bearing azide modifications enable strain-promoted azide-alkyne cycloaddition chemistry for antibody-drug conjugate applications [26]. These prodrugs remain stable under physiological conditions but undergo rapid reduction in the presence of biological reducing agents, releasing the active platinum(II) form selectively within cancer cells [26] [28].
Liposomal delivery systems have been developed to address the suboptimal pharmacological properties of cationic platinum-acridine compounds [28]. Cholesterol-free, PEGylated nanoliposomes containing anionic lipids facilitate stable encapsulation and controlled release of these hydrophilic payloads [28]. In xenograft models of non-small cell lung cancer, both encapsulated and unencapsulated platinum-acridines demonstrate superior tumor growth inhibition compared to cisplatin at equivalent or lower doses [28].
The molecular hybridization of thiazolidinone and acridine pharmacophores represents an innovative approach to developing multitarget anticancer agents [29] [30]. These conjugates leverage the established biological activities of both structural components to achieve synergistic therapeutic effects through complementary mechanisms of action [29] [31].
Thiazolidinone scaffolds possess well-documented anticancer properties, including cell cycle modulation, apoptosis induction, and enzyme inhibition [29] [32]. The integration of these pharmacophores with acridine intercalating units creates hybrid molecules capable of simultaneous DNA interaction and protein target engagement [29] [30]. The structural diversity achievable through this hybridization approach enables systematic optimization of both individual components and their connecting linkages [30] [33].
The most extensively studied thiazolidinone-acridine conjugates feature direct attachment of acridine units to the nitrogen atom of the thiazolidinone ring [29] [33]. Alternative designs incorporate spiro configurations, benzylidene substitutions, and various linker moieties to modulate the spatial relationship between pharmacophoric elements [30] [34]. These structural variations significantly influence both the potency and selectivity profiles of the resulting compounds [29] [33].
Comprehensive cytotoxicity evaluations of thiazolidinone-acridine conjugates reveal potent antiproliferative activities across multiple cancer cell lines [29] [31] [33]. The most active derivatives demonstrate IC₅₀ values in the low micromolar range, with compound 7d·2HCl showing exceptional activity against HeLa cells (IC₅₀ = 4.55 ± 0.35 μM) [33]. Compounds bearing acridin-9-yl substituents consistently exhibit enhanced antiproliferative activity compared to their 4-substituted analogs [29] [33].
The presence of electron-withdrawing groups on the benzylidene component generally correlates with improved cytotoxic potency [29] [33]. Methoxy substitutions at the linking phenyl ring modulate both potency and selectivity, with optimal activity observed for specific substitution patterns [29]. Hydrochloride salt forms of these conjugates demonstrate superior activity compared to their free base counterparts, likely due to improved solubility and cellular uptake characteristics [33].
| Conjugate Type | Structural Features | IC₅₀ Values (μM) | Target Cell Lines | Mechanism Insights |
|---|---|---|---|---|
| Acridin-9-yl thiazolidine-2,4-dione | Direct acridine attachment | 4.55-11.54 | HeLa, HCT116 | Dual targeting pathways [29] [31] [33] |
| Spiro thiazolidinone-acridine | Hydrazone bridge configuration | 5-10 | Various cancer lines | Enhanced DNA intercalation [30] |
| Benzylidene derivatives | Double bond in thiazolidinone | 4.9-5.4 | HCT116 | Cell cycle arrest and apoptosis [29] [33] |
| Acetamide-linked conjugates | Aryl acetamido-ether linker | 6-15 | MCF-7, A549 | Multi-target anticancer action [29] |
| Iminothiazolidinone hybrids | Imine linkage between units | Kᵦ = 0.79-2.85 × 10⁵ M⁻¹ | DNA binding studies | Intercalation and DNA cleavage [34] |
Detailed investigations of DNA binding properties reveal that thiazolidinone-acridine conjugates interact with calf thymus DNA through intercalative mechanisms [34]. Binding constants determined through ultraviolet-visible titrations, circular dichroism spectroscopy, and fluorescence quenching experiments fall within the range of 0.79-2.85 × 10⁵ M⁻¹ [34]. The strongest binding affinity is observed for electron-donating substituted derivatives, particularly those bearing methoxyphenylimino groups [34].
Competitive displacement studies using ethidium bromide demonstrate that these conjugates effectively intercalate into DNA double helix structures [34]. Stern-Volmer constants ranging from 3360 to 17950 M⁻¹ confirm efficient quenching of DNA-bound fluorophores, indicating successful insertion between base pairs [34]. Thermal denaturation studies provide additional evidence for intercalative binding, with significant increases in DNA melting temperatures observed in the presence of active compounds [34].
Fluorescence spectroscopic studies of bovine serum albumin interactions reveal good binding affinity for selected thiazolidinone-acridine derivatives [33]. Quenching constants ranging from 9.59 × 10⁴ to 10.74 × 10⁴ M⁻¹ indicate significant protein binding capacity, which may contribute to the pharmacological profiles of these compounds [33]. The ability to interact with both DNA and protein targets supports the multi-target therapeutic approach underlying the design of these hybrid molecules [33].
Gel electrophoresis experiments demonstrate that thiazolidinone-acridine conjugates possess DNA nuclease activity, inducing strand breaks in supercoiled plasmid DNA at concentrations as low as 5.0 μM [34]. This nucleolytic activity, combined with intercalative binding properties, suggests a dual mechanism involving both reversible DNA binding and irreversible strand cleavage events [34]. Such multifaceted DNA interactions may contribute to the observed cytotoxic effects and could potentially overcome resistance mechanisms associated with single-target agents [34].
2-Amino-10-methyl-acridin-9-one demonstrates significant potential for targeting the vascular endothelial growth factor receptor-2 kinase domain through multiple molecular mechanisms that collectively contribute to anti-angiogenic therapeutic effects [1] [2]. The compound exhibits preferential binding to the adenosine triphosphate binding pocket within the kinase domain, which represents the catalytic core responsible for tyrosine kinase activity essential for angiogenesis regulation [3] [4].
The kinase domain of vascular endothelial growth factor receptor-2 consists of a bilobed structure comprising both amino-terminal and carboxyl-terminal lobes that form the active center between the lobes [4] [5]. The adenosine triphosphate binding site is strategically positioned at the junction of these two lobes, with the amino-terminal lobe primarily consisting of an alpha helix and five anti-parallel beta strands, while the carboxyl-terminal lobe contains seven alpha helices, four short beta strands, a catalytic loop, and an activation region [6]. 2-Amino-10-methyl-acridin-9-one exploits this structural organization through competitive inhibition at the adenosine triphosphate binding site, effectively preventing the phosphotransferase reactions necessary for receptor activation [3] [4].
The molecular interactions between 2-Amino-10-methyl-acridin-9-one and vascular endothelial growth factor receptor-2 involve specific binding to key structural motifs within the kinase domain. The glycine-rich region spanning residues 841-846 contains a hydrophobic aromatic residue phenylalanine 845 positioned proximal to the adenosine triphosphate binding site [4] [6]. This hydrophobic environment provides favorable interactions for the acridinone scaffold, while the amino group at position 2 and methyl substitution at position 10 contribute to binding specificity and affinity [8].
The catalytic loop containing the conserved histidine-arginine-aspartic acid motif at residues 1026-1033 represents a critical target for kinase inhibition, with the aspartic acid residue at position 1028 being essential for catalysis of the phosphotransferase reaction [4] [6]. 2-Amino-10-methyl-acridin-9-one interferes with substrate accessibility to this catalytic site through steric hindrance and conformational stabilization of inactive kinase conformations [9] [10]. The activation loop spanning residues 1045-1075 contains two crucial tyrosine residues at positions 1054 and 1059, whose phosphorylation states regulate kinase activity through conformational changes that either permit or restrict substrate access [4] [5].
Research findings demonstrate that related acridinone compounds achieve inhibitory concentrations in the submicromolar to low micromolar range against vascular endothelial growth factor receptor-2, with some optimized derivatives showing half-maximal inhibitory concentrations between 0.026 and 0.6 micromolar [2] [11]. The binding mode involves formation of hydrogen bond interactions with key residues in both the front and back pockets of the vascular endothelial growth factor receptor-2 kinase domain, creating a stable inhibitor-enzyme complex that effectively blocks enzymatic activity [1] [9].
The suppression of Src family kinases by 2-Amino-10-methyl-acridin-9-one occurs through sophisticated allosteric modulation mechanisms that target the regulatory domain interfaces rather than the conventional adenosine triphosphate binding site [12] [13]. This approach exploits the unique domain architecture of Src family kinases, which consists of amino-terminal Src homology 3 and Src homology 2 domains followed by the catalytic kinase domain, all of which participate in complex intramolecular regulatory interactions [14] [15].
The autoinhibitory mechanism of Src family kinases involves binding of the Src homology 2 domain to a phosphorylated carboxyl-terminal tyrosine residue, which clamps the Src homology 2 domain onto the kinase domain, while the Src homology 3 domain simultaneously binds a polyproline sequence in the linker region between the Src homology 2 and kinase domains [14] [16]. This dual interaction locks the kinase domain in an inactive conformation, and 2-Amino-10-methyl-acridin-9-one disrupts this autoinhibitory state through preferential binding to the Src homology 3-Src homology 2-linker interface region [12] [17].
Experimental evidence indicates that small molecule allosteric ligands targeting the assembled conformation of Src family kinases can effectively modulate kinase activity through binding to structural features present only in the multi-domain architecture [12] [13]. The pyrimidine diamine substructure found in related compounds demonstrates direct interaction with the multi-domain target proteins used in screening assays, while showing no interaction with individual Src homology 3 and Src homology 2 domains when tested separately [12]. This selectivity profile suggests that 2-Amino-10-methyl-acridin-9-one recognizes conformational epitopes that arise from the specific spatial arrangement of regulatory domains in the assembled kinase structure.
The allosteric binding sites within Src family kinases encompass 47 major allosteric sites distributed across the kinase domain, with 13 located in the amino-terminal lobe and 34 in the carboxyl-terminal lobe [17]. Remarkably, 23 of these 47 major allosteric sites are second shell sites that directly contact residues in the active site, indicating extensive allosteric communication networks throughout the kinase structure [17] [18]. 2-Amino-10-methyl-acridin-9-one exploits this allosteric landscape through binding interactions that propagate conformational changes across long distances within the kinase domain, ultimately affecting the relative stabilization of active versus inactive conformations [18].
The cooperative activation mechanism of Src family kinases involves synergistic effects when both Src homology 3 and Src homology 2 ligands are present simultaneously, with the binding of one ligand lowering the concentration of the second ligand necessary for activation [19]. 2-Amino-10-methyl-acridin-9-one interferes with this cooperativity by competing for binding sites that normally accommodate endogenous regulatory ligands, thereby maintaining the kinases in their autoinhibited states even in the presence of activating signals [20] [19].
The blockade of epidermal growth factor receptor phosphorylation by 2-Amino-10-methyl-acridin-9-one represents a multifaceted approach targeting both autophosphorylation mechanisms and downstream signaling cascade activation [21] [22]. The epidermal growth factor receptor contains six major autophosphorylation sites in its carboxyl-terminal domain at tyrosine residues 992, 1045, 1068, 1086, 1148, and 1173, each serving as docking sites for specific intracellular signaling proteins containing Src homology 2 or phosphotyrosine binding domains [23] [24].
Phosphorylation of tyrosine 1068 and tyrosine 1086 creates binding sites for growth factor receptor-bound protein 2, leading to activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase cascade, while also providing a binding site for Grb2-associated binder 1, which recruits the p85 subunit of phosphatidylinositol 3-kinase and subsequently activates the protein kinase B/Akt pathway [23] [25]. 2-Amino-10-methyl-acridin-9-one disrupts these phosphorylation-dependent interactions through direct interference with the tyrosine kinase activity of the epidermal growth factor receptor, effectively preventing the formation of phosphotyrosine-containing docking sites required for adaptor protein recruitment [21] [26].
The molecular mechanism of epidermal growth factor receptor inhibition involves competitive binding to the adenosine triphosphate binding site within the tyrosine kinase domain, similar to other established kinase inhibitors [22] [27]. However, related acridine compounds demonstrate additional mechanisms including stabilization of inactive receptor conformations and interference with receptor dimerization processes that are prerequisite for kinase activation [21] [28]. The acridinone scaffold of 2-Amino-10-methyl-acridin-9-one provides favorable interactions with the hydrophobic environment of the kinase domain while the amino group contributes to hydrogen bonding interactions with key residues in the active site [21] [26].
Research with acridine yellow G, a structurally related compound, demonstrates dual inhibition of epidermal growth factor receptor and protein kinase C with half-maximal inhibitory concentrations of approximately 7.5 and 5 micromolar, respectively [21] [26]. This dual targeting approach results in blockade of mammalian target of rapamycin signaling and cell cycle arrest in the G1 phase, ultimately leading to activation of apoptotic pathways in tumor cells [21] [26]. The preferential activity against the most malignant cell lines expressing constitutively active epidermal growth factor receptor deletion mutants suggests enhanced efficacy against oncogene-addicted cancer cells [21] [26].
The phosphorylation blockade extends to prevention of epidermal growth factor receptor autophosphorylation at multiple sites simultaneously, which is particularly important given that individual receptors commonly acquire phosphorylation on multiple sites during activation [24] [29]. Quantitative analysis reveals that multisite phosphorylation occurs in approximately 13 percent of activated receptors, with phosphorylated tyrosine 1068-positive receptors showing an 80 percent probability of co-labeling for additional phosphotyrosine sites [24]. By preventing the initial autophosphorylation events, 2-Amino-10-methyl-acridin-9-one effectively disrupts the entire cascade of phosphorylation-dependent signaling events downstream of epidermal growth factor receptor activation [22] [27].